![molecular formula C21H26N2O5S2 B2928014 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923065-10-5](/img/structure/B2928014.png)
2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 450.57. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Cell Adhesion Molecules
Research has identified the ability of benzo[b]thiophene derivatives to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These molecules play critical roles in inflammatory processes by facilitating the adhesion and migration of leukocytes to endothelial cells. One study highlighted the potential of PD 144795, a benzo[b]thiophene derivative, in inhibiting these adhesion molecules, suggesting its utility as an anti-inflammatory agent (Boschelli et al., 1995).
Synthesis of Novel Heterocyclic Compounds
Another area of application is the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. Research into derivatives of visnaginone and khellinone has led to the creation of new chemical entities that inhibit COX-1/COX-2 enzymes and show significant analgesic and anti-inflammatory activities. This work opens up new pathways for developing therapeutics based on the structural motifs of benzo[b]thiophene derivatives (Abu‐Hashem et al., 2020).
Antitumor Activities
The compound and its related structures have been explored for antitumor activities. For instance, the synthesis and evaluation of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives derived from this compound have demonstrated cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer therapy (Hassan et al., 2014).
Photodecomposition and Material Science Applications
Studies have also investigated the photodecomposition of related compounds, revealing clean and efficient processes that proceed via a biradical mechanism. These findings have implications for industrial, agricultural, and medicinal applications, particularly in the development of photostable materials and compounds with specific photodecomposition pathways (Alawode et al., 2011).
Synthesis of Antimicrobial and Antioxidant Compounds
The synthesis of benzothiophene derivatives has been explored for producing compounds with antimicrobial and antioxidant properties. This research has led to the identification of molecules with significant activities against a variety of bacterial and fungal strains, offering a foundation for the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-13-5-10-16-17(12-13)29-21(19(16)20(22)25)23-18(24)4-3-11-30(26,27)15-8-6-14(28-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVSLQDGNFWMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


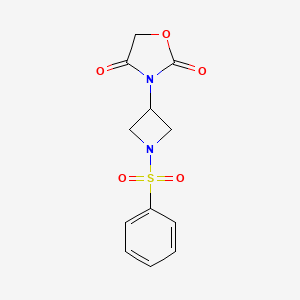
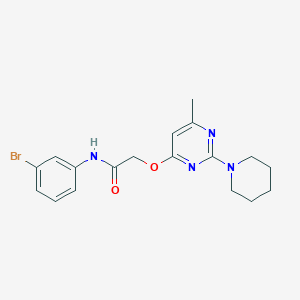
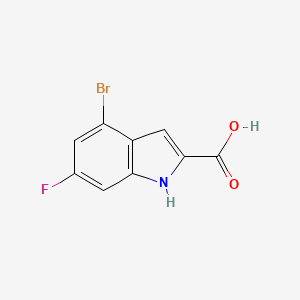
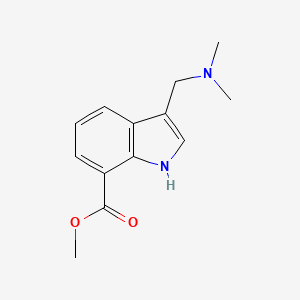
![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)
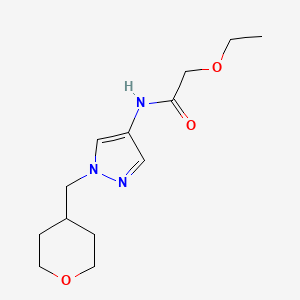
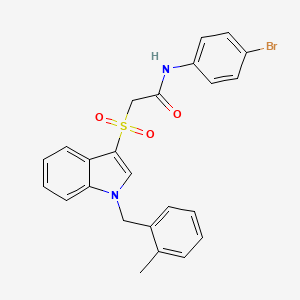
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
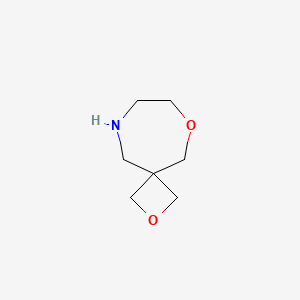

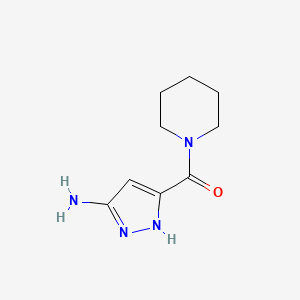
![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)
